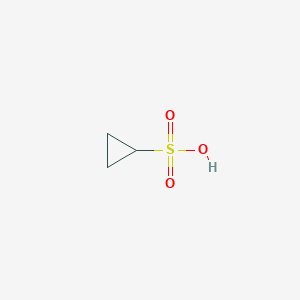
L-Tyrosine-2,6-d2
描述
L-Tyrosine-2,6-d2, also known as L-4-Hydroxyphenyl-2,6-d2-alanine, is a deuterated form of the amino acid L-tyrosine. This compound is characterized by the substitution of hydrogen atoms at the 2 and 6 positions of the phenyl ring with deuterium atoms. The molecular formula of this compound is C9H9D2NO3, and it has a molecular weight of 183.20 g/mol . Deuterium-labeled compounds like this compound are valuable in various scientific research applications due to their unique properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Tyrosine-2,6-d2 typically involves the incorporation of deuterium atoms into the phenyl ring of L-tyrosine. One common method is the catalytic exchange of hydrogen atoms with deuterium using deuterium gas (D2) in the presence of a suitable catalyst. This process can be carried out under mild conditions to achieve high isotopic purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale catalytic exchange reactions or biosynthetic methods using deuterium-labeled precursors. The choice of method depends on factors such as cost, scalability, and desired isotopic purity. Biosynthetic methods, including microbial fermentation, offer an environmentally friendly alternative to chemical synthesis .
化学反应分析
Types of Reactions
L-Tyrosine-2,6-d2 undergoes various chemical reactions similar to its non-deuterated counterpart, L-tyrosine. These reactions include:
Reduction: Reduction reactions can convert this compound to its corresponding alcohol derivatives.
Substitution: Electrophilic substitution reactions can occur at the phenyl ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Tyrosinase, an enzyme, is commonly used for the oxidation of this compound to L-DOPA under mild conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) can be used for reduction reactions.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under controlled conditions to achieve substitution reactions.
Major Products Formed
Oxidation: L-DOPA
Reduction: Alcohol derivatives of this compound
Substitution: Various substituted phenylalanine derivatives
科学研究应用
L-Tyrosine-2,6-d2 is widely used in scientific research due to its unique properties. Some of its applications include:
作用机制
L-Tyrosine-2,6-d2 exerts its effects through its role as a precursor in the biosynthesis of important neurotransmitters such as dopamine, norepinephrine, and epinephrine. The deuterium atoms in this compound do not significantly alter its biochemical activity but provide a means to trace its metabolic fate. The compound is hydroxylated by tyrosine hydroxylase to form L-DOPA, which is then decarboxylated to produce dopamine. Dopamine can be further converted to norepinephrine and epinephrine .
相似化合物的比较
L-Tyrosine-2,6-d2 is similar to other deuterated and non-deuterated tyrosine derivatives. Some similar compounds include:
L-Tyrosine-3,3-d2: Deuterium atoms are substituted at the 3 and 3 positions of the phenyl ring.
L-Tyrosine-phenyl-3,5-d2: Deuterium atoms are substituted at the 3 and 5 positions of the phenyl ring.
L-Phenylalanine-3,3-d2: A deuterated form of phenylalanine with deuterium atoms at the 3 and 3 positions.
This compound is unique due to its specific deuterium labeling pattern, which makes it particularly useful for certain types of research applications where the position of deuterium atoms is critical.
属性
IUPAC Name |
(2S)-2-amino-3-(2,6-dideuterio-4-hydroxyphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c10-8(9(12)13)5-6-1-3-7(11)4-2-6/h1-4,8,11H,5,10H2,(H,12,13)/t8-/m0/s1/i1D,2D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUYCCCASQSFEME-RANRWVQCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=CC(=CC(=C1C[C@@H](C(=O)O)N)[2H])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00437458 | |
| Record name | L-Tyrosine-2,6-d2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00437458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57746-15-3 | |
| Record name | L-Tyrosine-2,6-d2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00437458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 57746-15-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Ethyloxazolo[4,5-B]pyridine](/img/structure/B1600301.png)

![Methyl imidazo[1,5-a]pyridine-8-carboxylate](/img/structure/B1600305.png)




![1-Oxaspiro[2.4]heptane-2-methanol](/img/structure/B1600311.png)

![Tetraethyl [2,2'-bipyridine]-4,4'-diylbis(phosphonate)](/img/structure/B1600314.png)
![4-[2-(2-bromophenyl)-4-(4-fluorophenyl)-1H-imidazol-5-yl]Pyridine](/img/structure/B1600315.png)
![1-Methyl-1,4-dihydro-pyrazolo[4,3-d]pyrimidine-5,7-dione](/img/structure/B1600316.png)


